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Compound of Interest

Compound Name: Croconic acid disodium salt

Cat. No.: B075970 Get Quote

An In-depth Technical Guide to the Molecular Geometry of the Croconate Dianion

This technical guide provides a comprehensive overview of the molecular geometry of the

croconate dianion (C₅O₅²⁻), a fascinating oxocarbon with significant academic and industrial

interest. The content is tailored for researchers, scientists, and drug development

professionals, offering detailed structural data, experimental protocols, and visual

representations of its key attributes and characterization workflow.

Introduction to the Croconate Dianion
The croconate dianion is a cyclic oxocarbon anion with the chemical formula C₅O₅²⁻. It is

known for its planarity, high symmetry, and aromatic character due to the delocalization of π-

electrons across the five-membered ring.[1][2] This electron delocalization contributes to its

stability and unique spectroscopic and electronic properties. The dianion is typically studied in

the form of its salts, with various cations influencing the crystal packing and, to a lesser extent,

the geometry of the anion itself.[3] Understanding the precise molecular geometry of the

croconate dianion is crucial for its application in materials science, particularly in the design of

ferroelectric materials, organic conductors, and coordination polymers.

Molecular Geometry and Structural Parameters
The molecular geometry of the croconate dianion has been extensively studied using single-

crystal X-ray diffraction. In its most stable and common form, the dianion exhibits a highly

planar structure with D5h symmetry.[2] This high symmetry implies that all carbon-carbon

bonds are of equal length, as are all carbon-oxygen bonds. However, different tautomeric

forms, such as one with C2v symmetry, have also been stabilized and characterized.[4]
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Quantitative Geometric Data
The following tables summarize the experimentally determined bond lengths and angles for the

croconate dianion in its D5h and C2v valence tautomers. This data is critical for computational

modeling and for understanding the electronic structure of the molecule.

Table 1: Bond Lengths of the Croconate Dianion Tautomers[4]

Bond
D5h Tautomer Bond
Length (Å)

C2v Tautomer Bond
Length (Å)

C1-C2 1.467(2) 1.543(3)

C2-C3 1.467(2) 1.408(3)

C3-C4 1.467(2) 1.408(3)

C4-C5 1.467(2) 1.543(3)

C5-C1 1.467(2) 1.543(3)

C1-O1 1.263(2) 1.222(3)

C2-O2 1.263(2) 1.288(3)

C3-O3 1.263(2) 1.288(3)

C4-O4 1.263(2) 1.288(3)

C5-O5 1.263(2) 1.222(3)

Table 2: Bond Angles of the Croconate Dianion Tautomers[4]
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Angle
D5h Tautomer Bond Angle
(°)

C2v Tautomer Bond Angle
(°)

C5-C1-C2 108.0(1) 107.0(2)

C1-C2-C3 108.0(1) 109.8(2)

C2-C3-C4 108.0(1) 108.2(2)

C3-C4-C5 108.0(1) 108.2(2)

C4-C5-C1 108.0(1) 107.0(2)

O1-C1-C2 126.0(1) 126.5(2)

O1-C1-C5 126.0(1) 126.5(2)

O2-C2-C1 126.0(1) 125.1(2)

O2-C2-C3 126.0(1) 125.1(2)

O3-C3-C2 126.0(1) 125.9(2)

O3-C3-C4 126.0(1) 125.9(2)

O4-C4-C3 126.0(1) 125.9(2)

O4-C4-C5 126.0(1) 125.9(2)

O5-C5-C4 126.0(1) 126.5(2)

O5-C5-C1 126.0(1) 126.5(2)

Visualization of Molecular Structure
The following diagram illustrates the D5h symmetric structure of the croconate dianion, with

atom labels corresponding to the data presented in the tables.
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Caption: Molecular structure of the croconate dianion with D5h symmetry.

Experimental Protocols for Structural
Characterization
The determination of the molecular geometry of the croconate dianion relies on several key

experimental techniques, primarily single-crystal X-ray diffraction and vibrational spectroscopy.
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Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic

arrangement in a crystalline solid.

Methodology:

Crystal Growth: High-quality single crystals of a croconate salt are grown from a

supersaturated solution. Common methods include slow evaporation of the solvent, slow

cooling of a saturated solution, or liquid diffusion.[5][6][7] The choice of solvent and

crystallization technique is crucial and often requires empirical optimization.

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head, typically using a cryo-loop after being flash-cooled in liquid nitrogen.[6]

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam is directed at the crystal, and the crystal is rotated. The diffraction pattern,

consisting of a series of reflections (spots), is recorded on a detector.[6]

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are

determined from the intensities of the diffracted X-rays using computational methods. The

initial structural model is then refined to achieve the best possible fit with the experimental

data.[8]

Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy provides valuable information about the symmetry and bonding within

the croconate dianion, complementing the data from X-ray diffraction.

Methodology:

Sample Preparation: For infrared (IR) spectroscopy, the crystalline croconate salt is typically

ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet. For

Raman spectroscopy, the crystalline powder can be analyzed directly.

Infrared (IR) Spectroscopy: The KBr pellet is placed in the sample holder of an FTIR

spectrometer. The sample is irradiated with infrared light, and the absorbance is measured
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as a function of wavenumber. The resulting spectrum shows absorption bands corresponding

to the vibrational modes of the molecule.

Raman Spectroscopy: The crystalline sample is placed in the path of a high-intensity

monochromatic laser beam.[9] The scattered light is collected, typically at a 90° or 180°

angle to the incident beam, and passed through a spectrometer to a detector.[10] The

Raman spectrum consists of peaks at frequencies that are shifted from the incident laser

frequency, corresponding to the vibrational modes of the molecule. The number and

positions of the observed IR and Raman bands can be correlated with the molecular

symmetry (e.g., D5h), as predicted by group theory.[2]

Experimental and Analytical Workflow
The following diagram outlines the typical workflow for the synthesis and structural

characterization of croconate dianion salts.
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Caption: Workflow for the characterization of the croconate dianion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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